Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate
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Overview
Description
Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution on the Pyridine Ring:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group may enhance binding affinity to certain biological targets, while the oxadiazole ring could contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,6-dimethyl-5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate
- Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxylate
Uniqueness
Ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and stability. The trimethoxyphenyl group further enhances its potential for biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2,6-dimethyl-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-7-29-21(25)15-10-14(11(2)22-12(15)3)20-24-23-19(30-20)13-8-16(26-4)18(28-6)17(9-13)27-5/h8-10H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDFSZKICOJBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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